molecular formula C8H6N2O2 B560714 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole CAS No. 104399-60-2

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole

Cat. No.: B560714
CAS No.: 104399-60-2
M. Wt: 162.148
InChI Key: FDKPHAHDXGUXGB-UHFFFAOYSA-N
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Description

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole core with a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

Scientific Research Applications

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit the function of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the benzimidazole core but lacks the dioxole ring.

    2H-1,3-Benzoxazole: Similar structure but with an oxygen atom in place of the nitrogen in the benzimidazole ring.

    2H-1,3-Benzothiazole: Contains a sulfur atom instead of the nitrogen in the benzimidazole ring.

Uniqueness

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is unique due to the presence of the dioxole ring fused to the benzimidazole core. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

104399-60-2

Molecular Formula

C8H6N2O2

Molecular Weight

162.148

IUPAC Name

4H-[1,3]dioxolo[4,5-e]benzimidazole

InChI

InChI=1S/C8H6N2O2/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1,3H,2,4H2

InChI Key

FDKPHAHDXGUXGB-UHFFFAOYSA-N

SMILES

C1C=C2C(=NC=N2)C3=C1OCO3

Synonyms

4H-1,3-Dioxolo[4,5-e]benzimidazole(9CI)

Origin of Product

United States

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